molecular formula C17H13Cl3N4O2 B2746383 1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 941004-97-3

1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2746383
CAS No.: 941004-97-3
M. Wt: 411.67
InChI Key: DSKUCKZCDZSJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-(2,5-dichlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:

  • A 1,2,3-triazole core substituted with a methoxymethyl group at position 3.
  • A 4-chlorophenyl group at position 1 of the triazole ring.
  • A carboxamide linkage to a 2,5-dichlorophenyl group at position 2.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-5-(methoxymethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4O2/c1-26-9-15-16(17(25)21-14-8-11(19)4-7-13(14)20)22-23-24(15)12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKUCKZCDZSJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole carboxamides with varying aryl and cyano substituents. Key comparisons include:

Property Target Triazole Carboxamide Pyrazole Carboxamide (e.g., 3b)
Core Structure 1,2,3-Triazole Pyrazole
Substituents 4-Cl-C6H4, 2,5-Cl2-C6H3, methoxymethyl 4-Cl-C6H4, cyano-pyrazole, methyl
Molecular Weight (Da) ~437 (estimated) 437.1 (3b: C21H14Cl2N6O)
Melting Point Not reported 171–172°C (3b)
Synthetic Yield Not reported 68% (3b)

Key Observations :

  • The methoxymethyl group in the target compound could enhance solubility compared to the methyl group in 3b.
  • The dichlorophenyl substituent in the target compound increases lipophilicity relative to mono-chlorinated analogs, possibly affecting membrane permeability.

Triazole-Thione Derivatives ()

The compound 6h (C22H15ClN4OS) in features a triazole-thione core with a benzoxazole moiety:

Property Target Triazole Carboxamide Triazole-Thione (6h)
Core Structure 1,2,3-Triazole + carboxamide 1,2,4-Triazole-3-thione
Functional Groups Carboxamide, methoxymethyl, Cl Thione, benzoxazole, Cl
IR Signatures Not reported 1243 cm⁻¹ (C=S), 3180 cm⁻¹ (NH)
Biological Activity Not reported Not explicitly stated (likely antimicrobial)

Key Observations :

  • The thione group in 6h may enable metal coordination or stronger hydrogen bonding compared to the carboxamide in the target compound.

Pyridinyl-Substituted Triazole Esters ()

Ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate derivatives in share a triazole core but differ in substituents:

Property Target Triazole Carboxamide Pyridinyl Triazole Ester (Example)
Core Structure 1,2,3-Triazole 1,2,4-Triazole
Functional Groups Carboxamide, methoxymethyl, Cl Ester, pyridinyl, halogenated aryl
Biological Activity Not reported Antibacterial, antiproliferative
Molecular Docking Targets Not reported GlcN-6-P amidotransferase

Key Observations :

  • Ester groups in compounds may confer faster metabolic clearance compared to the carboxamide in the target compound.
  • The pyridinyl substituents could enhance interactions with polar enzyme active sites, whereas the dichlorophenyl group in the target compound may favor hydrophobic pockets.

Structural Fragments and Bonding Patterns ()

includes fragmented structural data, such as 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , highlighting:

  • Sulfur-containing groups (e.g., sulfanyl) that modulate electronic properties .
  • Trifluoromethyl groups, which enhance metabolic stability and lipophilicity.

Comparison with Target Compound :

  • Sulfanyl groups () may offer redox stability compared to the carboxamide’s hydrogen-bonding capacity.

Critical Analysis of Limitations

  • Data Gaps : Direct biological or physicochemical data (e.g., solubility, IC50) for the target compound are absent in the evidence.
  • 1,2,4-triazole) may drastically alter activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.